molecular formula C13H19NO4S B2631899 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide CAS No. 1790198-38-7

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide

Cat. No.: B2631899
CAS No.: 1790198-38-7
M. Wt: 285.36
InChI Key: RTTXUJRWCHYAHD-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarboxylic acid under specific conditions to form the cyclopropane ring . The sulfonamide group is then introduced through a reaction with sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-17-12-6-4-3-5-11(12)13(18-2)9-14-19(15,16)10-7-8-10/h3-6,10,13-14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTXUJRWCHYAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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